molecular formula C8H7Br2ClO2S B2404564 Dibrom-m-xylol-2-sulfochlorid CAS No. 343333-84-6

Dibrom-m-xylol-2-sulfochlorid

Cat. No.: B2404564
CAS No.: 343333-84-6
M. Wt: 362.46
InChI Key: UVDBISCJHRJSCW-UHFFFAOYSA-N
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Description

Dibrom-m-xylol-2-sulfochlorid is a useful research compound. Its molecular formula is C8H7Br2ClO2S and its molecular weight is 362.46. The purity is usually 95%.
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Scientific Research Applications

Nanosized N-Sulfonated Brönsted Acidic Catalysts

A nanosized N-sulfonic acid, specifically 4,4′-(butane-1,4-diyl)bis(1-sulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium)tetrachloride, was developed and utilized as an efficient catalyst. This catalyst showed promising results in promoting the one-pot synthesis of hexahydroquinolines via one-pot four-component condensation of aryl aldehydes, 1,3-cyclohexadione derivatives, β-ketoesters, and ammonium acetate under solvent-free conditions. It demonstrated excellent yields in short reaction times and proved to be reusable several times without losing its catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016).

Synthesis of Polyhydroquinoline Derivatives

A novel N-bromo sulfonamide reagent was synthesized and characterized for promoting the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. This involved a one-pot pseudo five-component condensation reaction of phenylhydrazine, acetoacetate derivatives, and arylaldehydes, utilizing Br+ ions generated by the catalyst in a neutral medium. The methodology provided several advantages, including the use of non-toxic and inexpensive materials, high yields, short reaction times, and a clean workup (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Catalytic Application in Tetrahydropyranylation/Depyranylation

N,N′-Dibromo-N,N′-1,2-ethanediylbis(benzene sulfonamide) was prepared and used as a catalyst for the tetrahydropyranylation of various types of alcohols and phenols in dichloromethane and depyranylation of these compounds in methanol at room temperature. This study provided a novel approach to catalysis in these processes (Khazaei, Rostami, & Mahboubifar, 2007).

Visible Light-Promoted NH-Halogenation

Dibrom-m-xylol-2-sulfochlorid and its derivatives were used in visible light-promoted NH-halogenation of sulfoximines, converting them to their corresponding N-halo derivatives via an in situ formed sulfoximidoyl-containing hypervalent iodine reagent. This process was conducted in the presence of air and was catalyst- and additive-free, offering an efficient and environmentally friendly method of NH-halogenation (Wang, Shi, & Bolm, 2021).

Properties

IUPAC Name

3,5-dibromo-2,6-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2ClO2S/c1-4-6(9)3-7(10)5(2)8(4)14(11,12)13/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDBISCJHRJSCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1Br)Br)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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